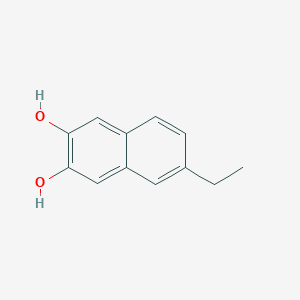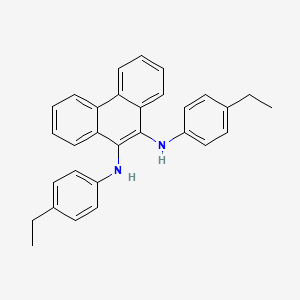
Trimethyl(2-methylcycloprop-1-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-methylcycloprop-1-en-1-yl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylcycloprop-1-en-1-yl group. This compound is notable for its unique structure, which combines the properties of both silicon and cyclopropene, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylcycloprop-1-en-1-yl)silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylcyclopropene with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the catalyst used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and catalysts to ensure the production of a high-quality product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: Trimethyl(2-methylcycloprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into silanes or siloxanes using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are performed under mild to moderate conditions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes, siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Trimethyl(2-methylcycloprop-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of Trimethyl(2-methylcycloprop-1-en-1-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive silicon atom and the strained cyclopropene ring. The silicon atom can form strong bonds with carbon, oxygen, and other elements, making it a versatile reagent. The cyclopropene ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions, leading to the formation of new compounds .
相似化合物的比较
Trimethylsilane: Similar in structure but lacks the cyclopropene ring, making it less reactive in certain types of reactions.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Uniqueness: this compound is unique due to the presence of the strained cyclopropene ring, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to other silanes.
属性
CAS 编号 |
126361-33-9 |
|---|---|
分子式 |
C7H14Si |
分子量 |
126.27 g/mol |
IUPAC 名称 |
trimethyl-(2-methylcyclopropen-1-yl)silane |
InChI |
InChI=1S/C7H14Si/c1-6-5-7(6)8(2,3)4/h5H2,1-4H3 |
InChI 键 |
GSKNFCINWXDJBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
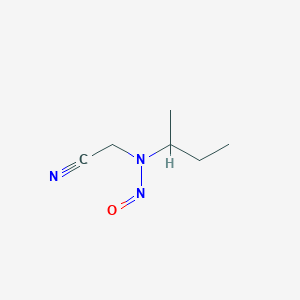
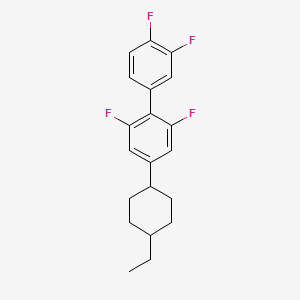
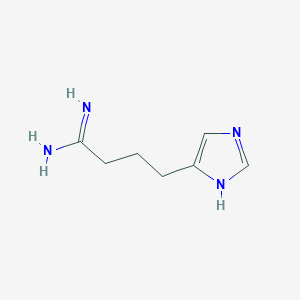

![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)


![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)


![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)
